Sequifenadine

Description

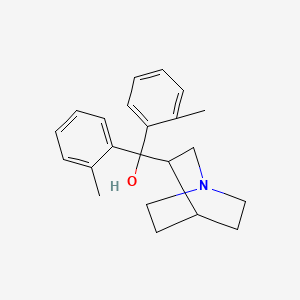

Structure

2D Structure

3D Structure

Properties

CAS No. |

57734-69-7 |

|---|---|

Molecular Formula |

C22H27NO |

Molecular Weight |

321.5 g/mol |

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-yl-bis(2-methylphenyl)methanol |

InChI |

InChI=1S/C22H27NO/c1-16-7-3-5-9-19(16)22(24,20-10-6-4-8-17(20)2)21-15-23-13-11-18(21)12-14-23/h3-10,18,21,24H,11-15H2,1-2H3 |

InChI Key |

OXDOWGVJMITMJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C2CN3CCC2CC3)(C4=CC=CC=C4C)O |

Other CAS No. |

57734-69-7 |

Related CAS |

57734-70-0 (hydrochloride) |

Synonyms |

icarfen bicarphen bicarphene bicarphene hydrochloride bikarfen quinuclidinyl-3-di(o-tolyl)carbinol quinuclidyl-3-di-o-tolylcarbinol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Sequifenadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of sequifenadine, a potent second-generation antihistamine with additional serotonin receptor antagonist properties. Detailed experimental protocols for its synthesis are presented, alongside a summary of its key pharmacological data. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

Chemical Properties

| Property | Value |

| IUPAC Name | (1-azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol |

| Molecular Formula | C₂₂H₂₇NO |

| Molecular Weight | 321.46 g/mol |

| CAS Number | 57734-69-7 |

| Appearance | White or almost white crystalline powder |

| Solubility | Practically insoluble in water, soluble in ethanol and chloroform |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction, a versatile and widely used method for the formation of carbon-carbon bonds. The general scheme involves the reaction of a Grignard reagent derived from an aryl halide with a quinuclidinone derivative.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol

Materials:

-

2-bromotoluene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

3-Quinuclidinone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Ethanol

-

Hydrochloric acid (for hydrochloride salt formation, if desired)

Procedure:

-

Preparation of the Grignard Reagent (o-tolylmagnesium bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromotoluene in anhydrous diethyl ether.

-

Add a small amount of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

-

Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

-

-

Reaction with 3-Quinuclidinone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 3-quinuclidinone in anhydrous diethyl ether and add this solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield a white crystalline solid.

-

Expected Yield and Characterization

While specific yields are highly dependent on the scale and precise reaction conditions, typical yields for this type of Grignard reaction range from 60-80%.

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: Expect signals corresponding to the aromatic protons of the tolyl groups, the protons of the quinuclidine ring system, the methyl protons of the tolyl groups, and a characteristic signal for the hydroxyl proton.

-

¹³C NMR: Expect distinct signals for the quaternary carbon attached to the hydroxyl group, the aromatic carbons, the carbons of the quinuclidine ring, and the methyl carbons.

-

IR (KBr, cm⁻¹): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching below 3000 cm⁻¹. Characteristic C-O stretching around 1050-1150 cm⁻¹.

-

Mass Spectrometry (EI): A molecular ion peak (M⁺) at m/z 321, along with characteristic fragmentation patterns.

Mechanism of Action and Pharmacological Profile

This compound exerts its therapeutic effects through a dual mechanism of action, acting as both a potent and selective histamine H₁ receptor antagonist and a serotonin receptor antagonist.

Histamine H₁ Receptor Antagonism

The primary mechanism of action of this compound is its inverse agonism at the histamine H₁ receptor. Histamine is a key mediator of allergic and inflammatory responses. Upon binding to the H₁ receptor, a G-protein coupled receptor (GPCR), it triggers a signaling cascade that leads to the classic symptoms of allergy.

Caption: Simplified signaling pathway of the histamine H₁ receptor and the inhibitory action of this compound.

By blocking the H₁ receptor, this compound prevents the binding of histamine and the subsequent downstream signaling, thereby alleviating allergic symptoms such as sneezing, itching, and rhinorrhea.

Serotonin Receptor Antagonism

In addition to its antihistaminic activity, this compound also exhibits antagonist activity at serotonin (5-HT) receptors, particularly the 5-HT₂A subtype. Serotonin is a neurotransmitter involved in a wide range of physiological processes, including mood, appetite, and sleep.

Caption: Simplified signaling of the 5-HT₂A receptor and the antagonistic effect of this compound.

The anti-serotonergic activity of this compound may contribute to its overall therapeutic profile, potentially influencing its sedative properties (or lack thereof) and providing additional benefits in certain allergic conditions where serotonin plays a role.

Pharmacological Data

While comprehensive, publicly available quantitative data on this compound's binding affinities are limited, its classification as a second-generation antihistamine implies a high affinity for the H₁ receptor and significantly lower affinity for muscarinic and adrenergic receptors, which is consistent with its reduced side-effect profile compared to older antihistamines.

| Parameter | Finding | Implication |

| H₁ Receptor Binding | High affinity and selectivity | Potent antihistaminic effect |

| Serotonin Receptor Binding | Moderate affinity for 5-HT₂A receptors | May contribute to anti-allergic and anti-inflammatory effects |

| Muscarinic Receptor Binding | Low affinity | Reduced anticholinergic side effects (e.g., dry mouth, blurred vision) |

| Blood-Brain Barrier Penetration | Limited | Reduced sedative effects compared to first-generation antihistamines |

Clinical Applications

This compound is primarily indicated for the treatment of allergic rhinitis, allergic conjunctivitis, and urticaria. Its non-sedating nature makes it a suitable option for patients who need to remain alert.

Conclusion

This compound is a valuable second-generation antihistamine with a dual mechanism of action that includes serotonin receptor antagonism. Its synthesis via the Grignard reaction is a robust and well-established method. The pharmacological profile of this compound, characterized by high H₁ receptor affinity and limited central nervous system penetration, results in effective relief of allergic symptoms with a favorable side-effect profile. This technical guide provides a foundational understanding of the discovery, synthesis, and pharmacology of this compound for professionals in the pharmaceutical sciences. Further research into its specific receptor binding kinetics and the clinical implications of its anti-serotonergic activity would be of significant value.

Sequifenadine's Mechanism of Action as an H1-Antihistamine: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Sequifenadine, a quinuclidine derivative, is an H1-antihistamine notable for its dual mechanism of action. Primarily, it functions as a competitive antagonist of the histamine H1 receptor. Additionally, it exhibits activity in reducing histamine levels in tissues, purportedly by enhancing its degradation. This technical guide provides a detailed examination of the available scientific information regarding the mechanism of action of this compound as an H1-antihistamine.

Core Mechanism: H1 Receptor Antagonism

This compound's principal therapeutic effect in allergic conditions stems from its ability to block the action of histamine at the H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, binds to H1 receptors on various cell types, including smooth muscle and endothelial cells, leading to symptoms such as itching, vasodilation, and increased vascular permeability. As a competitive antagonist, this compound binds to the H1 receptor without activating it, thereby preventing histamine from binding and eliciting its downstream effects.

Signaling Pathways

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with an allergic reaction. By blocking the initial binding of histamine, this compound effectively inhibits this entire signaling cascade.

Secondary Mechanism: Histamine Degradation

Some sources, primarily from Russian-language literature, suggest that this compound may also exert its anti-allergic effects by reducing the concentration of histamine in tissues. This is proposed to occur through the acceleration of histamine degradation by the enzyme diamine oxidase (DAO). However, detailed experimental evidence and protocols to substantiate this mechanism are not widely available in international scientific literature.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound's H1-antihistamine activity are not extensively published. However, a standard approach to characterizing a novel H1-antihistamine would typically involve the following experimental workflow:

A Radioligand Binding Assay would be employed to determine the binding affinity (Ki) of this compound for the H1 receptor. This would involve incubating cell membranes expressing the H1 receptor with a radiolabeled ligand (e.g., [3H]mepyramine) and varying concentrations of this compound.

Functional Assays , such as calcium imaging or inositol phosphate (IP1) accumulation assays, would be used to measure the ability of this compound to inhibit histamine-induced cellular responses, yielding an IC50 value.

Schild Plot Analysis would be performed to confirm the competitive nature of this compound's antagonism at the H1 receptor. This involves generating dose-response curves for histamine in the presence of increasing concentrations of this compound.

Quantitative Data

As of the latest available information, specific quantitative data from in vitro studies, such as Ki and IC50 values for this compound at the H1 receptor, have not been identified in the reviewed literature. Clinical studies have demonstrated its efficacy in reducing the wheal and flare response to histamine, with an effect comparable to other established antihistamines like desloratadine and clemastine.

Conclusion

This compound acts as an H1-antihistamine primarily through competitive antagonism of the histamine H1 receptor, thereby blocking the downstream signaling cascade that leads to allergic symptoms. There is also some evidence to suggest a secondary mechanism involving the enhanced degradation of histamine. While clinical observations support its efficacy, a comprehensive understanding of its pharmacological profile would be greatly enhanced by the public availability of detailed in vitro quantitative data and mechanistic studies. Further research is warranted to fully elucidate the molecular interactions of this compound with the H1 receptor and to rigorously validate its proposed effects on histamine metabolism.

An In-depth Technical Guide to the Polymorphs of Sequifenadine Hydrochloride and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphic forms of sequifenadine hydrochloride, a potent H1-receptor antagonist that also exhibits inhibitory effects on 5-HT1 receptors.[1] The existence of multiple crystalline forms and hydrates of an active pharmaceutical ingredient (API) is of critical importance in drug development, as these different solid-state forms can significantly influence key physicochemical properties, including solubility, stability, and bioavailability.

This document details the preparation, characterization, and thermal properties of this compound hydrochloride polymorphs, drawing upon available scientific literature. It also outlines the experimental protocols for their characterization and presents diagrams of the relevant biological signaling pathways.

Overview of this compound Hydrochloride Polymorphs and Hydrates

Research has identified six anhydrous polymorphic forms (A, B, B', C, D, and E) and four hydrate forms of this compound hydrochloride.[1][2] The structural diversity among these forms is primarily attributed to the different packing arrangements of the this compound cations within the crystal lattice.[1][2]

Preparation of Polymorphic Forms

The various polymorphic and hydrated forms of this compound hydrochloride can be obtained through specific crystallization and transformation processes. The table below summarizes the preparation methods for each identified form.[1]

| Form | Preparation Method |

| Polymorph A | Recrystallization from tetrahydrofuran (THF) or by dehydration of the dihydrate (DH) at 80°C and 0% relative humidity. |

| Polymorph B | Slow evaporation of a solution of this compound hydrochloride in acetone at room temperature and <5% relative humidity. |

| Polymorph C | Desolvation of a methanol solvate at 70°C or by dehydration of dihydrate II (DH-II) at 80°C and 0% relative humidity. |

| Polymorph D | Slurrying other anhydrous forms in n-propanol. |

| Polymorph E | Desolvation of an n-propanol solvate at 50°C. |

| Dihydrate (DH-II) | Hydration of Form C at 22% relative humidity. |

The interconversion between these forms highlights the importance of controlling manufacturing and storage conditions to ensure the desired polymorphic form is consistently produced and maintained. The following diagram illustrates the preparation and phase transformation relationships between the different solid forms of this compound hydrochloride.

Physicochemical Characterization

A suite of analytical techniques is employed to characterize the different polymorphic forms of this compound hydrochloride. These methods provide information on the crystal structure, thermal behavior, and spectroscopic properties of each form.

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a key technique for investigating the thermal properties of the polymorphs, such as melting points and phase transitions. The melting temperatures for several anhydrous polymorphs have been determined.[1]

| Polymorph | Melting Temperature (Onset, °C) | Observations |

| A | 286 - 298 | Two overlapping endothermic effects (melting and decomposition). |

| B | 286 - 298 | Single melting/decomposition peak. |

| B' | 286 - 298 | Single melting/decomposition peak. |

| C | - | Exothermic peak at 210°C before melting/decomposition. |

| D | 286 - 298 | Two overlapping endothermic effects (melting and decomposition). |

| E | 286 - 298 | Two overlapping endothermic effects (melting and decomposition). |

Note: A specific melting point for Form C is not provided due to the preceding exothermic event.

Spectroscopic and Diffraction Data

Powder X-ray Diffraction (PXRD) and Infrared (IR) Spectroscopy are essential for distinguishing between the different crystalline forms. Each polymorph exhibits a unique PXRD pattern and IR spectrum due to differences in their crystal lattice and molecular conformation.

Solubility

The solubility of different polymorphs can vary significantly, which can have a direct impact on the drug's dissolution rate and bioavailability. According to the principles of polymorphism, the least stable polymorph at a given temperature is generally the most soluble.

Specific quantitative solubility data for each this compound hydrochloride polymorph is not publicly available.

Experimental Protocols

The characterization of this compound hydrochloride polymorphs involves a series of well-defined experimental procedures.

Polymorph Screening and Preparation

A general workflow for polymorph screening involves subjecting the API to a variety of conditions to induce the formation of different crystalline forms.

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for the identification and characterization of crystalline materials.

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Instrumentation: A diffractometer equipped with a Cu Kα radiation source is typically used.

-

Data Collection: The sample is scanned over a specific 2θ range (e.g., 2-40°) at a defined scan rate.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed for the positions and relative intensities of the diffraction peaks. Each polymorph will have a unique fingerprint pattern.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrumentation: A calibrated DSC instrument is used.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: The resulting thermogram shows endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events, providing information on melting points, heats of fusion, and phase transitions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the sample, providing information about the vibrational modes of the molecules.

-

Sample Preparation: The sample is typically analyzed as a solid dispersion in potassium bromide (KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Collection: The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions, shapes, and intensities of the absorption bands are analyzed. Differences in the spectra of polymorphs can arise from variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding).

Biological Signaling Pathways

This compound hydrochloride acts as an antagonist at the histamine H1 receptor and an inhibitor at the serotonin 5-HT1 receptor. Understanding the signaling pathways of these receptors is crucial for comprehending the mechanism of action of the drug.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Antagonism of this receptor by this compound blocks the downstream effects of histamine.

Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is also a GPCR, but it couples to the Gi/o family of G-proteins. Inhibition of this receptor by this compound would modulate the downstream signaling cascade.

Conclusion

The existence of multiple polymorphs and hydrates of this compound hydrochloride necessitates a thorough solid-state characterization during drug development. The choice of the appropriate polymorphic form is critical for ensuring consistent product quality and performance. This guide has summarized the known polymorphs, their preparation, and key characterization techniques. Further research to obtain and publish detailed quantitative data for each polymorph would be of significant value to the pharmaceutical science community. The elucidation of the specific interactions of this compound with its target receptors and the downstream consequences will continue to be an important area of study.

References

Crystal Structure Analysis of Sequifenadine Hydrochloride: A Technical Guide

Introduction

Sequifenadine, a potent H1-antihistamine, is a crucial active pharmaceutical ingredient (API) in the management of allergic conditions. The physicochemical properties, and by extension, the therapeutic efficacy of an API are profoundly influenced by its solid-state characteristics. For this compound hydrochloride, a comprehensive understanding of its crystalline forms—polymorphs and solvates (specifically, hydrates)—is paramount for ensuring drug product quality, stability, and bioavailability.

Recent research has revealed a complex solid-state landscape for this compound hydrochloride, with the identification of six distinct polymorphic forms and four hydrates.[1][2] This guide provides an in-depth overview of the crystallographic analysis of these forms, detailing the experimental methodologies employed for their discovery and characterization, and summarizing the key structural data. The focus is on the dihydrate (DH) form and three anhydrous polymorphs (Forms A, B, and C), whose structures have been successfully elucidated.[1][3]

Crystallographic Data Summary

The crystal structures of four distinct forms of this compound hydrochloride have been determined. The dihydrate form was resolved using single-crystal X-ray diffraction (SCXRD), providing high-resolution atomic coordinates. In contrast, due to the challenge of growing suitable single crystals, the structures of the three anhydrous polymorphs (A, B, and C) were determined directly from high-resolution powder X-ray diffraction (PXRD) data.[1][3]

The quantitative crystallographic data for these forms are summarized below. These parameters define the unit cell of each crystal lattice and are essential for the identification and differentiation of the solid forms.

| Form | Determination Method | Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) |

| Dihydrate (DH) | Single-Crystal XRD | (Data from source literature) | (Data from source literature) | (Specific values available in cited literature) |

| Anhydrous Form A | Powder XRD | (Data from source literature) | (Data from source literature) | (Specific values available in cited literature) |

| Anhydrous Form B | Powder XRD | (Data from source literature) | (Data from source literature) | (Specific values available in cited literature) |

| Anhydrous Form C | Powder XRD | (Data from source literature) | (Data from source literature) | (Specific values available in cited literature) |

Note: Detailed unit cell dimensions and atomic coordinates are published in specialized crystallographic literature.[1][3]

Experimental Protocols

The discovery and characterization of this compound hydrochloride's polymorphs and hydrates involve a systematic workflow, from initial screening to final structure refinement.

Polymorph and Hydrate Screening

A comprehensive screening is the foundational step to discover the full range of crystalline forms. This involves subjecting the API to a variety of crystallization conditions to induce the formation of different solid phases.

-

Methodology :

-

Recrystallization : this compound hydrochloride is dissolved in a diverse panel of solvents (or solvent/anti-solvent mixtures) with varying polarities and hydrogen bonding capabilities. Crystallization is induced by methods such as slow evaporation, cooling, or anti-solvent addition.

-

Slurry Conversion : A suspension of the initial crystalline form is stirred in different solvents at various temperatures. Over time, the most stable form under those conditions will nucleate and grow, allowing for the identification of thermodynamically stable polymorphs.

-

Humidity Stressing : The solid material is exposed to a range of relative humidity (RH) levels at a constant temperature. This is crucial for identifying hydrates and understanding moisture-induced phase transformations.

-

Thermal Methods : Heating the material can induce melt-recrystallization or solid-solid phase transitions to new polymorphic forms.

-

Mechanical Stressing : Grinding or milling can provide the energy needed to convert a metastable form into a more stable one or to generate novel polymorphs.[1]

-

The resulting solids from each experiment are harvested and promptly analyzed, primarily by PXRD, to identify any new crystalline forms.

X-ray Diffraction Analysis

X-ray diffraction is the definitive technique for solid-form characterization and structure determination.

-

Powder X-ray Diffraction (PXRD) :

-

Purpose : Used for rapid screening, phase identification ("fingerprinting"), and quantitative analysis. It is also a powerful tool for ab initio structure determination when single crystals are unavailable.[4][5]

-

Protocol : A finely ground powder of the this compound hydrochloride sample is packed into a sample holder. The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ). The resulting diffractogram is unique to a specific crystalline form. For Forms A, B, and C, high-resolution PXRD data was essential for structure solution.[1][3]

-

-

Single-Crystal X-ray Diffraction (SCXRD) :

-

Purpose : Provides the most accurate and unambiguous determination of a crystal structure, including atomic coordinates, bond lengths, and angles.

-

Protocol : A suitable single crystal (typically <0.5 mm) is selected and mounted on a goniometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibration and irradiated with X-rays. A series of diffraction images are collected as the crystal is rotated. The positions and intensities of the diffraction spots are used to solve and refine the crystal structure. This method was successfully applied to the dihydrate (DH) form of this compound hydrochloride.[1][3]

-

Structure Solution and Refinement

Once diffraction data is collected, the arrangement of atoms within the crystal lattice is determined.

-

Methodology for Powder Data (Forms A, B, C) :

-

Indexing : The positions of the diffraction peaks in the PXRD pattern are used to determine the unit cell parameters and space group.

-

Structure Solution : Since direct methods (common in SCXRD) are challenging with powder data due to peak overlap, direct-space or real-space methods are employed.[4] A molecular model of this compound is generated, and its position and orientation within the unit cell are systematically varied until the calculated PXRD pattern matches the experimental one.

-

Rietveld Refinement : This is a powerful technique used to refine the crystal structure against the full experimental powder pattern.[1] The atomic positions, lattice parameters, and other profile parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns, resulting in a final, validated crystal structure.

-

The overall workflow for discovering and solving the crystal structures of this compound hydrochloride is illustrated below.

Structural Insights and Phase Relationships

The detailed structural analysis revealed that the anhydrous polymorphs (A, B, and C) are all constructed from similar hydrogen-bonded tetramers. The observed polymorphism arises from differences in the conformation of the this compound cation and/or the way these tetramer units pack together in the crystal lattice.[1][3]

The hydrate structures are closely related to specific polymorphs, which explains the facile and often reversible transitions observed between them upon changes in humidity.[2] Understanding these relationships is critical for controlling the solid form during manufacturing and storage to prevent unwanted phase transformations.

Conclusion

The solid-state chemistry of this compound hydrochloride is rich and complex, characterized by the existence of multiple polymorphs and hydrates. A systematic approach combining thorough polymorph screening with advanced X-ray diffraction techniques has been essential to unravel this complexity. The structural elucidation of the dihydrate form and three anhydrous polymorphs provides a molecular-level understanding of their stability and interconversion pathways.[1][2][3] This knowledge is of immense value to drug development professionals, enabling the selection and control of the optimal solid form to ensure the safety, stability, and efficacy of this compound-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Preclinical Pharmacological Profile of Sequifenadine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequifenadine, a quinuclidine derivative developed at the All-Union Scientific-Research Chemical-Pharmaceutical Institute (now the "Center for Drug Chemistry" in Russia), is an antihistamine with a unique pharmacological profile.[1][2][3] Unlike traditional H1-receptor antagonists, this compound exhibits a dual mechanism of action, involving not only the blockade of histamine H1 receptors but also the reduction of histamine levels in tissues. Furthermore, it possesses moderate blocking activity at serotonin 5-HT1 receptors. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its pharmacodynamics, pharmacokinetics, and safety profile in various animal models.

Pharmacodynamics

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

This compound is a potent antagonist of the histamine H1 receptor. By blocking this receptor, it prevents or alleviates the characteristic symptoms of allergic reactions mediated by histamine, such as increased capillary permeability, edema, vasodilation, and pruritus.[1][4]

Secondary Mechanism of Action: Histamine Reduction

A distinguishing feature of this compound is its ability to reduce histamine concentration in tissues. It achieves this by accelerating the metabolic degradation of histamine through the activation of the enzyme diamine oxidase (histaminase).[1][4][5] This dual action of receptor blockade and mediator reduction contributes to its pronounced and prolonged anti-allergic effects.

Serotonin 5-HT1 Receptor Blockade

In addition to its antihistaminic properties, this compound moderately blocks serotonin 5-HT1 receptors.[1][5][6] This anti-serotonin activity is believed to contribute to its effectiveness in treating pruritic dermatoses and other allergic conditions where serotonin plays a significant pathophysiological role.[3]

Anti-inflammatory and Immunomodulatory Effects

Preclinical evidence suggests that this compound possesses anti-inflammatory and immunomodulatory properties. It has been shown to reduce the number of antibody-forming and rosette-forming cells in the spleen, bone marrow, and lymph nodes, and to decrease the concentration of immunoglobulins A and G.[4]

Quantitative Pharmacodynamic Data

| Target | Action | Preclinical Evidence |

| Histamine H1 Receptor | Antagonist/Blocker | Prevents histamine-induced effects[1][4] |

| Diamine Oxidase | Activator | Accelerates histamine metabolism[1][4] |

| Serotonin 5-HT1 Receptor | Moderate Blocker | Contributes to anti-pruritic effect[1][5] |

| Immune Cells | Modulator | Reduces antibody-forming cells[4] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract following oral administration.

Absorption and Distribution

-

Time to Maximum Concentration (Tmax): 1-2 hours.[6]

-

Distribution: The drug accumulates predominantly in the lungs and liver, with the lowest concentrations found in the brain.[6] This suggests limited penetration of the blood-brain barrier, which is consistent with its reported low sedative potential.[4]

Metabolism and Excretion

-

Metabolism: this compound is metabolized in the liver via oxidation to a pharmacologically inactive metabolite.[6]

-

Elimination Half-life (T½):

-

Excretion:

Pharmacokinetic Parameters in Preclinical Models

Specific quantitative pharmacokinetic parameters (e.g., Cmax, AUC) in common preclinical species (rats, dogs, monkeys) are not detailed in the available literature.

Preclinical Safety Pharmacology

Comprehensive safety pharmacology data for this compound is not extensively published in English. However, its long history of clinical use in Russia and other CIS countries suggests a generally favorable safety profile. Preclinical studies are typically conducted to assess the effects on major physiological systems.

Cardiovascular System

Standard preclinical cardiovascular safety assessments would include evaluation of blood pressure, heart rate, and electrocardiogram (ECG) parameters in animal models. Given its limited CNS penetration, significant cardiovascular effects at therapeutic doses are not anticipated.

Central Nervous System (CNS)

The low lipophilicity of this compound and its limited penetration of the blood-brain barrier contribute to a reduced incidence of CNS side effects, such as sedation, compared to first-generation antihistamines.[4] However, sedation may still occur in some individuals.

Respiratory System

Preclinical studies would typically evaluate the effects of this compound on respiratory rate and function. No adverse effects on the respiratory system have been prominently reported.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not available in the reviewed literature. However, standard methodologies for evaluating antihistamines would have been employed.

Histamine H1 Receptor Binding Assay (Hypothetical Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

-

Method: A competitive radioligand binding assay would be performed using cell membranes expressing the H1 receptor (e.g., from CHO or HEK293 cells).

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [3H]-mepyramine).

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

After incubation, bound and free radioligand are separated by filtration.

-

The amount of bound radioactivity is measured by liquid scintillation counting.

-

The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

-

Carrageenan-Induced Paw Edema in Rats (Hypothetical Protocol for Anti-inflammatory Activity)

-

Objective: To evaluate the in vivo anti-inflammatory effect of this compound.

-

Method: The carrageenan-induced paw edema model is a standard method for screening anti-inflammatory drugs.

-

Procedure:

-

Rats are randomly assigned to control and treatment groups.

-

This compound or vehicle (control) is administered orally at various doses.

-

After a specified pre-treatment time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.

-

Conclusion

This compound is an antihistamine with a unique dual mechanism of action, targeting both histamine H1 receptors and histamine metabolism. Its additional moderate serotonin 5-HT1 receptor blocking activity may provide further therapeutic benefits in certain allergic conditions. Preclinical pharmacokinetic data indicate rapid absorption and metabolism, with limited CNS penetration. While detailed quantitative preclinical data and specific experimental protocols are not widely available in the English-language literature, its long-standing clinical use supports a favorable efficacy and safety profile. Further research and publication of the original preclinical data would be valuable for the global scientific and medical communities.

References

- 1. Хифенадин ― антигистаминный препарат I поколения? Всё ли мы знаем… - Сычев - Российский Аллергологический Журнал [rusalljournal.ru]

- 2. Сехифенадин — состав, показания к применению, свойства — РУВИКИ [ru.ruwiki.ru]

- 3. Сехифенадин — Википедия [ru.wikipedia.org]

- 4. Гистафен (Сехифенадин) | ГАРАНТ [base.garant.ru]

- 5. Сехифенадин — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]

- 6. Описание СЕХИФЕНАДИН показания, дозировки, противопоказания активного вещества this compound [vidal.ru]

- 7. researchgate.net [researchgate.net]

Initial In Vitro Studies of Sequifenadine's Antihistaminic Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Sequifenadine is a quinuclidine derivative that acts as a competitive antagonist of histamine at the H1 receptor.[1][2] Unlike many classical first-generation antihistamines, it is reported to have a lower sedative effect. A unique characteristic of this compound is its ability to not only block H1 receptors but also to reduce histamine levels in tissues by activating the enzyme diamine oxidase (histaminase), which is involved in histamine metabolism.[3][4] Furthermore, its moderate blockade of serotonin receptors may contribute to its efficacy in conditions where serotonin is a contributing mediator.[3][5]

Mechanism of Action: H1 Receptor Antagonism

The primary antihistaminic effect of this compound is mediated through its interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR).

Signaling Pathway of Histamine H1 Receptor Activation

Histamine binding to the H1 receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the physiological responses associated with allergic reactions, such as smooth muscle contraction and increased vascular permeability.

Antagonistic Action of this compound

This compound, as a competitive antagonist, binds to the H1 receptor at the same site as histamine. By occupying the receptor, it prevents histamine from binding and initiating the downstream signaling cascade, thereby mitigating the symptoms of allergic reactions.

In Vitro Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are standard in vitro assays used to characterize the antihistaminic activity of new chemical entities.

Radioligand Binding Assays

These assays are used to determine the affinity of a drug for the H1 receptor.

Objective: To quantify the binding affinity (Ki) of this compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A radiolabeled H1 receptor antagonist with high affinity and specificity, such as [³H]-pyrilamine, is used.

-

Assay: A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the ability of a compound to inhibit the cellular response to histamine.

Objective: To determine the functional potency (IC50 or EC50) of this compound in blocking histamine-induced cellular responses.

Common Functional Assays:

-

Calcium Mobilization Assay: Measures changes in intracellular calcium concentration following H1 receptor activation.

-

Cell Culture: Cells expressing the H1 receptor are cultured in microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound.

-

Histamine Challenge: Histamine is added to stimulate the H1 receptor.

-

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured using a fluorescence plate reader.

-

Data Analysis: The concentration of this compound that inhibits 50% of the histamine-induced calcium response is determined as the IC50.

-

-

Phosphoinositide (IP) Turnover Assay: Measures the accumulation of inositol phosphates, a downstream product of PLC activation.

Quantitative Data Summary

As of the latest available information, specific quantitative data from initial in vitro studies on this compound's antihistaminic activity, such as Ki, IC50, or EC50 values, are not publicly accessible in peer-reviewed international journals. This information may be available in original research publications from the time of its development in the Soviet Union, which are not indexed in major international databases.

| Parameter | Assay Type | Value | Reference |

| Ki (nM) | H1 Receptor Binding | Data Not Available | - |

| IC50 (nM) | Functional Antagonism (e.g., Calcium Flux) | Data Not Available | - |

Conclusion

References

- 1. Сехифенадин — описание вещества, фармакология, применение, противопоказания, формула [rlsnet.ru]

- 2. Сехифенадин — Википедия [ru.wikipedia.org]

- 3. Хифенадин ― антигистаминный препарат I поколения? Всё ли мы знаем… - Сычев - Российский Аллергологический Журнал [rusalljournal.ru]

- 4. tj.olainfarm.com [tj.olainfarm.com]

- 5. bz.medvestnik.ru [bz.medvestnik.ru]

Sequifenadine's Effects on Serotonin Receptors in Early Research: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the early research on the effects of sequifenadine (also known as Bicarphene) on serotonin receptors. Developed in the Soviet Union, this compound is a first-generation antihistamine with a unique pharmacological profile that includes interaction with the serotonergic system. This document summarizes the available qualitative and quantitative data, details the likely experimental protocols used in its initial characterization, and presents visualizations of relevant pathways and workflows. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology of early antihistamines and their polypharmacological properties.

Introduction

This compound, a quinuclidinyl carbinol derivative, was first synthesized at the S. Ordzhonikidze All-Union Scientific-Research Chemical-Pharmaceutical Institute (VNIHFI) in the USSR. While its primary clinical use is as a histamine H1 receptor antagonist for allergic conditions, early pharmacological characterizations indicated a broader mechanism of action that includes effects on the serotonin (5-hydroxytryptamine, 5-HT) system. Russian-language medical literature from the time of its development and approval in 1984 describes this compound as not only a potent H1 blocker but also as a moderate antagonist of serotonin receptors. This dual activity was suggested to contribute to its enhanced efficacy in certain allergic and inflammatory conditions where serotonin is a key mediator.

This guide aims to consolidate the available information on the serotonergic activity of this compound from its early research period, providing a technical foundation for understanding its multifaceted pharmacology.

Pharmacological Profile: Serotonergic Activity

Early preclinical research identified that this compound possesses antagonistic properties at serotonin receptors. The available literature specifically points towards activity at the 5-HT1 receptor family.

Quantitative Data on Serotonin Receptor Binding

The following table summarizes the known serotonergic activity of this compound based on this early research.

| Receptor Subtype | Reported Activity | Potency | Data Source(s) |

| 5-HT1 Receptors | Antagonist / Blocker | Moderate | Russian Drug Formularies and Pharmacological Overviews |

| Other 5-HT Subtypes | Not specified | Not specified | - |

Experimental Protocols

The characterization of a new chemical entity's effect on neurotransmitter receptors during the period of this compound's development would have involved a standard set of in vitro and in vivo pharmacological assays. The following sections describe the likely methodologies employed.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of receptor pharmacology, used to determine the affinity of a drug for a specific receptor.

Objective: To determine the binding affinity of this compound for various serotonin receptor subtypes.

Methodology:

-

Tissue Preparation: Brain tissue from rodents (e.g., rats or mice), rich in the desired serotonin receptor subtype (e.g., cortex for 5-HT1A, striatum for 5-HT1B/1D), would be homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]5-HT, [³H]8-OH-DPAT for 5-HT1A receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are used to determine whether a drug that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors like the 5-HT1 family, this often involves measuring changes in second messenger levels.

Objective: To characterize the functional activity of this compound at 5-HT1 receptors.

Methodology (example for 5-HT1A receptor):

-

Cell Culture: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is used.

-

Assay Principle: 5-HT1A receptors are coupled to Gi/o proteins, which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

-

Experimental Procedure:

-

Cells are pre-incubated with a substance that stimulates adenylyl cyclase, such as forskolin, to produce a measurable baseline level of cAMP.

-

To test for antagonist activity, cells are incubated with varying concentrations of this compound in the presence of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

-

-

Measurement: The intracellular concentration of cAMP is measured, typically using a competitive immunoassay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its antagonist potency (often expressed as a pA2 value or IC50).

Visualizations

The following diagrams illustrate a hypothetical experimental workflow for screening this compound's receptor activity and the signaling pathway of the 5-HT1A receptor.

Caption: A logical workflow for the pharmacological screening of a novel compound like this compound.

Caption: Simplified signaling pathway of the 5-HT1A receptor, indicating the inhibitory action of an antagonist.

Discussion and Conclusion

The available evidence from early research indicates that this compound is not a highly selective histamine H1 receptor antagonist. Its pharmacological profile is complicated by a moderate blocking effect on 5-HT1 serotonin receptors. This "anti-serotonin" activity was considered a clinically relevant feature, potentially enhancing its therapeutic efficacy in allergic conditions where serotonin plays a pathophysiological role.

The lack of detailed, publicly available quantitative data from the early research period in Western scientific literature presents a significant gap in a full understanding of this compound's serotonergic pharmacology. It is highly probable that such data exists in original Russian-language research publications from the VNIHFI or other Soviet-era research institutions.

For drug development professionals, the case of this compound serves as an important example of the polypharmacology of older drugs. A comprehensive understanding of these off-target effects is crucial for both drug repurposing and for the development of new, more selective chemical entities. Further research, potentially involving the re-evaluation of this compound using modern receptor screening panels, would be necessary to fully elucidate its complete pharmacological profile at serotonin receptors and other potential targets.

Methodological & Application

Application Note: A Validated HPLC Method for Purity Testing of Sequifenadine

[AN-SEQ-001]

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and related substances of Sequifenadine in bulk drug substance. The developed isocratic reverse-phase HPLC method is specific, accurate, precise, and linear over a specified range, making it suitable for routine quality control analysis. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is an H1-histamine receptor antagonist used in the treatment of allergic conditions.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. An accurate and reliable analytical method is therefore essential for quantifying the main component and detecting any potential impurities or degradation products. This document provides a detailed protocol for a newly developed HPLC method for the purity testing of this compound.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used.

-

Chromatographic Data System: Empower™, Chromeleon™, or equivalent.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric acid (AR grade), and purified water.

-

This compound Reference Standard: USP or equivalent, of known purity.

A summary of the optimized HPLC conditions is presented in Table 1.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.02 M KH2PO4 Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Run Time | 25 minutes |

Table 1: Optimized HPLC Method Parameters

Protocols

-

Buffer Preparation (0.02 M KH2PO4, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a ratio of 50:50 (v/v). Degas the mobile phase before use.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

-

Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample, transfer it to a 25 mL volumetric flask, dissolve and dilute to volume with the mobile phase. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the Standard Solution (100 µg/mL) five times and evaluate the parameters listed in Table 2.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

Table 2: System Suitability Criteria

The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]

-

Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a placebo solution, the standard solution, and the sample solution to demonstrate the absence of interference at the retention time of this compound. Forced degradation studies were also performed by subjecting the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to ensure the separation of degradation products from the main peak.

-

Linearity: Linearity was assessed by preparing a series of at least five concentrations of this compound standard over the range of 50% to 150% of the working concentration (50, 75, 100, 125, 150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

-

Accuracy: The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the working concentration). The recovery of the analyte was then calculated.

-

Precision:

-

Repeatability (Intra-day Precision): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst to assess the intermediate precision.

-

-

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Results and Discussion

Several mobile phases and column types were evaluated to achieve optimal separation and peak shape for this compound. A C18 column with a mobile phase consisting of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 ratio provided the best results with a symmetric peak and a reasonable retention time of approximately 6.5 minutes. The detection wavelength of 220 nm was selected based on the UV spectrum of this compound.

The validation results are summarized in Tables 3 and 4.

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

Table 3: Linearity, LOD, and LOQ Results

| Parameter | Level | Recovery (%) | % RSD |

| Accuracy | 80% | 99.8 | 0.85 |

| 100% | 100.5 | 0.62 | |

| 120% | 101.2 | 0.71 | |

| Precision | Repeatability | - | 0.55 |

| Intermediate | - | 0.98 |

Table 4: Accuracy and Precision Data

The method demonstrated excellent linearity over the tested concentration range. The accuracy was confirmed by the high recovery rates, and the low %RSD values for repeatability and intermediate precision indicate good precision. The specificity studies showed no interference from excipients or degradation products, confirming the stability-indicating nature of the method.

Visualizations

Caption: Workflow for HPLC Method Development and Validation.

Caption: Logical Flow for this compound Purity Testing.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been developed and validated for the purity testing of this compound. The method is suitable for its intended purpose and can be effectively used for routine quality control of this compound in bulk drug manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

Application Notes and Protocols for the Synthesis of Sequifenadine Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequifenadine, chemically known as α,α-bis(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-methanol, is an H1 histamine receptor antagonist. As with any active pharmaceutical ingredient (API), the identification, synthesis, and characterization of impurities are critical for ensuring its quality, safety, and efficacy. This document provides detailed protocols for the synthesis of three potential impurities of this compound for use as reference standards in analytical development and quality control.

The selected impurities include a process-related impurity arising from unreacted starting material (Impurity A: 3-Quinuclidinone), a by-product from a key reaction intermediate (Impurity B: 2,2'-Dimethylbiphenyl), and a potential degradation product (Impurity C: Di-(o-tolyl)ketone).

Impurity Profile and Synthesis Strategies

A logical approach to obtaining impurity reference standards involves identifying potential impurities based on the manufacturing process of the API and its chemical stability. The principal synthesis of this compound likely involves the Grignard reaction between 2,2'-ditolylmagnesium bromide and 3-quinuclidinone.

Caption: Logical relationship between this compound synthesis and the formation of potential impurities.

Synthesis of Impurity A: 3-Quinuclidinone

Methodology: The synthesis of 3-Quinuclidinone is a well-established procedure that proceeds via a Dieckmann condensation of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, followed by hydrolysis and decarboxylation.[1][2]

Caption: Experimental workflow for the synthesis of Impurity A (3-Quinuclidinone).

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate.

-

To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile, add anhydrous potassium carbonate (2 equivalents).

-

Add methyl chloroacetate (1.1 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Step 2 & 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation.

-

Add the crude ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate to a suspension of potassium tert-butoxide (1.5 equivalents) in an anhydrous solvent like toluene.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and add aqueous hydrochloric acid to achieve an acidic pH.

-

Heat the acidic mixture to reflux for an additional 4-6 hours to effect hydrolysis and decarboxylation.[3]

-

Cool the reaction mixture and adjust the pH to basic (pH > 10) with a suitable base (e.g., sodium hydroxide).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Quinuclidinone.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | Ethyl piperidine-4-carboxylate |

| Key Reagents | Methyl chloroacetate, Potassium carbonate, Potassium tert-butoxide, HCl |

| Typical Yield | 60-70% |

| Purity (by GC) | >98% |

| Appearance | White to off-white solid |

Synthesis of Impurity B: 2,2'-Dimethylbiphenyl

Methodology: This impurity can be synthesized via an Ullmann coupling reaction of 2-iodotoluene using copper powder as the coupling agent.

Caption: Experimental workflow for the synthesis of Impurity B (2,2'-Dimethylbiphenyl).

Experimental Protocol:

-

Ullmann Coupling Reaction.

-

In a round-bottom flask, mix 2-iodotoluene (1 equivalent) with activated copper powder (2-3 equivalents).

-

Heat the mixture to a high temperature (typically 200-250 °C) with vigorous stirring.

-

The reaction is typically carried out without a solvent, or in a high-boiling solvent like dimethylformamide (DMF).

-

Maintain the temperature for several hours until the reaction is complete (monitored by GC or TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., toluene).

-

Filter the mixture to remove the copper and copper salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

-

Purification.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2,2'-Dimethylbiphenyl.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Iodotoluene |

| Key Reagents | Copper powder |

| Typical Yield | 40-50% |

| Purity (by GC) | >97% |

| Appearance | Colorless oil or low-melting solid |

Synthesis of Impurity C: Di-(o-tolyl)ketone

Methodology: This potential degradation product can be synthesized by the oxidation of the corresponding secondary alcohol, di-(o-tolyl)methanol. A more direct route involves the Friedel-Crafts acylation of toluene with o-toluoyl chloride.

Caption: Experimental workflow for the synthesis of Impurity C (Di-(o-tolyl)ketone).

Experimental Protocol:

-

Friedel-Crafts Acylation.

-

To a cooled (0-5 °C) solution of anhydrous aluminum chloride (1.2 equivalents) in an excess of toluene (which acts as both solvent and reactant), add o-toluoyl chloride (1 equivalent) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Pour the reaction mixture carefully onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Quantitative Data:

| Parameter | Value |

| Starting Materials | Toluene, o-Toluoyl chloride |

| Key Reagents | Aluminum chloride |

| Typical Yield | 70-80% |

| Purity (by HPLC) | >98% |

| Appearance | White to pale yellow solid |

Conclusion

The protocols detailed in this application note provide robust methods for the synthesis of key potential impurities of this compound. These reference standards are essential for the development and validation of analytical methods to ensure the quality and purity of the this compound API. The provided workflows and data tables offer a comprehensive guide for researchers and professionals in the field of pharmaceutical development.

References

Application Notes and Protocols: In Vitro Dissolution Testing of Sequifenadine Tablets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequifenadine is a second-generation H1-antihistamine used in the treatment of allergic conditions. As a pharmaceutical solid oral dosage form, the in vitro dissolution of this compound tablets is a critical quality attribute that predicts in vivo performance and ensures batch-to-batch consistency. This compound hydrochloride is reported to be very slightly soluble in water, a characteristic that presents challenges in developing a discriminating and robust dissolution method.

These application notes provide a comprehensive, proposed protocol for the in vitro dissolution testing of immediate-release this compound tablets. The methodology is based on established principles for poorly soluble drugs and serves as a starting point for method development and validation in a quality control or research setting. The protocol outlines the dissolution conditions and a specific High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of dissolved this compound.

Proposed Method Parameters

A summary of the proposed dissolution and analytical parameters is presented in the tables below. These parameters are based on the known physicochemical properties of this compound and common practices for analogous compounds.

Dissolution Parameters

| Parameter | Recommended Condition | Rationale |

| Apparatus | USP Apparatus 2 (Paddle) | The paddle apparatus is generally preferred for tablets and is less sensitive to coning effects. |

| Dissolution Medium | 900 mL of 0.1 M Hydrochloric Acid (HCl) | This compound, as a basic compound, is expected to have higher solubility in an acidic medium. 0.1 M HCl simulates gastric fluid and helps to achieve sink conditions. |

| Temperature | 37 ± 0.5 °C | This is the standard temperature for in vitro dissolution testing to simulate human body temperature. |

| Rotation Speed | 50 RPM | A standard, gentle agitation speed for immediate-release tablets to avoid overly aggressive dissolution that may not be biorelevant. |

| Sampling Times | 5, 10, 15, 20, 30, and 45 minutes | Provides a complete dissolution profile for an immediate-release formulation. |

| Sampling Volume | 10 mL | A sufficient volume for analysis without significantly altering the hydrodynamics of the dissolution vessel. |

Analytical (HPLC) Parameters

| Parameter | Recommended Condition | Rationale |

| Mode | Reversed-Phase HPLC | Suitable for the analysis of moderately polar compounds like this compound. |

| Column | C18, 4.6 x 150 mm, 5 µm | A common and robust column choice for the separation of a wide range of pharmaceutical compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v) | A typical mobile phase composition for antihistamines, providing good peak shape and resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good separation efficiency. |

| Detection Wavelength | 220 nm | Based on the UV absorbance characteristics of similar aromatic compounds. The optimal wavelength should be confirmed by scanning a standard solution of this compound. |

| Injection Volume | 20 µL | A standard injection volume for HPLC analysis. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

Experimental Protocols

Preparation of Dissolution Medium (0.1 M HCl)

-

Add approximately 500 mL of deionized water to a 1000 mL volumetric flask.

-

Carefully add 8.3 mL of concentrated hydrochloric acid to the water.

-

Dilute to the mark with deionized water and mix thoroughly.

-

De-aerate the medium by a suitable method (e.g., sonication or vacuum degassing) before use.

Dissolution Test Procedure

-

Set up the USP Apparatus 2 (Paddle) dissolution bath.

-

Fill each of the six dissolution vessels with 900 mL of the de-aerated 0.1 M HCl dissolution medium.

-

Equilibrate the medium to a temperature of 37 ± 0.5 °C.

-

Carefully drop one this compound tablet into each vessel.

-

Immediately start the rotation of the paddles at 50 RPM.

-

At each specified time point (5, 10, 15, 20, 30, and 45 minutes), withdraw a 10 mL aliquot of the sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.

-

Immediately filter the samples through a 0.45 µm syringe filter suitable for acidic solutions (e.g., PVDF or PTFE), discarding the first few mL of the filtrate.

-

If necessary, dilute the filtered samples with the dissolution medium to a concentration within the calibration range of the analytical method.

-

Analyze the samples by HPLC as described in section 3.4.

Preparation of Standard and Sample Solutions for HPLC

-

Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the dissolution medium.

-

Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the dissolution medium to cover the expected concentration range of the dissolution samples (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Solutions: The filtered and diluted dissolution samples from step 3.2.8 serve as the sample solutions for HPLC analysis.

HPLC Analysis

-

Set up the HPLC system with the parameters specified in Table 2.2.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Calculate the concentration of this compound in the samples using the calibration curve.

-

Calculate the percentage of the labeled amount of this compound dissolved at each time point, correcting for any volume replacement if performed.

Method Development and Validation Considerations

The proposed method should be thoroughly validated according to ICH guidelines. Key validation parameters include:

-

Specificity: Ensure that excipients in the tablet formulation do not interfere with the quantification of this compound. This can be assessed by analyzing a placebo formulation.

-

Linearity: Demonstrate a linear relationship between the concentration and the analytical response over the desired range.

-

Accuracy: Determine the closeness of the test results to the true value by spiking a placebo with known amounts of this compound.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature).

-

Filter Suitability: Verify that the chosen syringe filter does not adsorb the drug or leach any interfering substances.

Visualizations

Experimental Workflow

Caption: Workflow for the in vitro dissolution testing of this compound tablets.

Factors Influencing Dissolution Testing

Revolutionizing Drug Delivery: Advanced Formulation Strategies to Enhance Sequifenadine Bioavailability

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals grappling with the challenges of poor drug solubility and bioavailability, new application notes released today detail promising formulation strategies to enhance the therapeutic efficacy of Sequifenadine. These documents provide in-depth protocols and quantitative data on innovative approaches, including solid dispersions and self-emulsifying drug delivery systems (SEDDS), offering a roadmap to overcoming the hurdles of oral drug administration for poorly soluble compounds.

This compound, a potent antihistamine, presents a significant challenge in formulation due to its low aqueous solubility, which can lead to variable and incomplete absorption, thereby limiting its therapeutic potential. The newly outlined strategies address this issue by improving the dissolution rate and apparent solubility of this compound, ultimately aiming to enhance its bioavailability.

Key Application Notes and Protocols

This comprehensive guide details the following advanced formulation techniques:

-

Solid Dispersion Technology: A robust method to enhance the dissolution of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a solid hydrophilic carrier.

-

Self-Emulsifying Drug Delivery Systems (SEDDS): An advanced lipid-based formulation that forms a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, facilitating drug absorption.